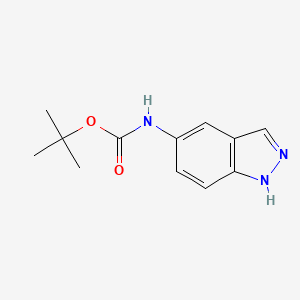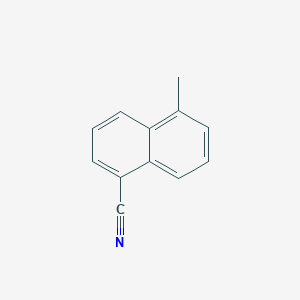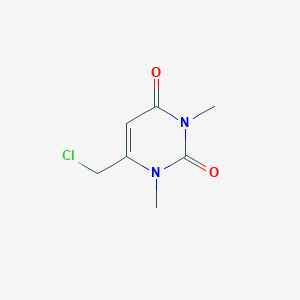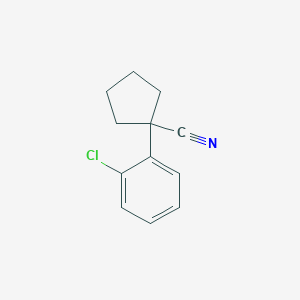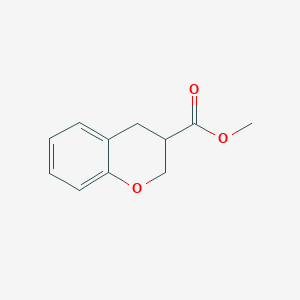
Ester méthylique de l'acide chroman-3-carboxylique
Vue d'ensemble
Description
Chroman-3-carboxylic acid methyl ester is an organic compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a chroman ring and a carboxylic acid ester group endows it with unique chemical properties and reactivity.
Applications De Recherche Scientifique
Chroman-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
Mode of Action
Chroman-3-carboxylic acid methyl ester is a derivative of chroman, a class of compounds known for their diverse biological activitiesIt’s known that the compound undergoes two independent decarboxylation processes, initiated by visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Biochemical Pathways
Chroman derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (19221 g/mol) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
Chroman derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as light, temperature, and pH can influence the action, efficacy, and stability of Chroman-3-carboxylic acid methyl ester. For instance, the compound’s decarboxylation processes are initiated by visible light
Analyse Biochimique
Biochemical Properties
This process is called saponification .
Molecular Mechanism
Esters like Chroman-3-carboxylic acid methyl ester are known to undergo hydrolysis, a process that involves a nucleophilic acyl substitution pathway . In this process, a hydroxide ion acts as a nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-carboxylic acid methyl ester typically involves the esterification of chroman-3-carboxylic acid. One common method is the reaction of chroman-3-carboxylic acid with diazomethane, which produces the methyl ester through a straightforward acid-base reaction . This method is favored due to its simplicity and efficiency.
Industrial Production Methods: In an industrial setting, the production of chroman-3-carboxylic acid methyl ester may involve large-scale esterification processes using similar reagents and conditions. The scalability of the diazomethane method makes it suitable for industrial applications, although safety precautions must be taken due to the high reactivity of diazomethane.
Analyse Des Réactions Chimiques
Types of Reactions: Chroman-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other strong bases.
Major Products:
Oxidation: Chroman-3-carboxylic acid.
Reduction: Chroman-3-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Chroman-3-carboxylic acid: The parent compound, which lacks the ester group.
Chroman-3-methanol: A reduced form of the ester.
Chroman-4-one: Another chroman derivative with a ketone group at the 4-position.
Uniqueness: Chroman-3-carboxylic acid methyl ester is unique due to the presence of both the chroman ring and the ester functional group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVMXQNZNGFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564552 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-60-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
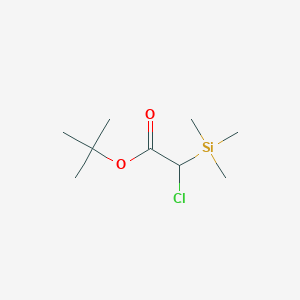
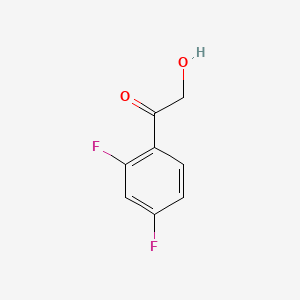

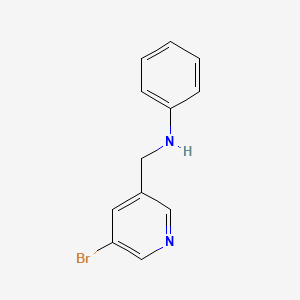

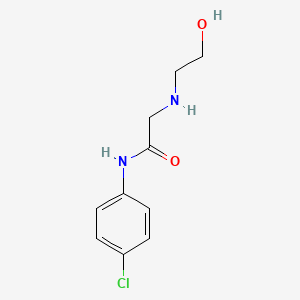
![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628083.png)

